molecular formula C22H21N3O6 B11357957 3-nitro-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)benzamide

3-nitro-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)benzamide

Cat. No.: B11357957
M. Wt: 423.4 g/mol
InChI Key: QOKXICUYEVJYPE-UHFFFAOYSA-N
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Description

3-NITRO-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-NITRO-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the benzene ring.

    Coupling Reaction: Formation of the amide bond between the nitrobenzene derivative and the pyridinyl group.

    Methoxylation: Introduction of methoxy groups to the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Benzamides: From various substitution reactions on the aromatic rings.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its functional groups.

Biology

    Biological Activity:

    Enzyme Inhibition: May act as an inhibitor for specific enzymes.

Medicine

    Pharmaceuticals: Potential use in the development of new therapeutic agents.

    Diagnostics: Possible applications in diagnostic assays.

Industry

    Material Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-NITRO-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The nitro group, pyridinyl group, and trimethoxyphenyl group could play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(PYRIDIN-2-YL)-N-(PHENYL)BENZAMIDE: Lacks the nitro and methoxy groups.

    3-NITRO-N-(PHENYL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE: Lacks the pyridinyl group.

    N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE: Lacks the nitro group.

Uniqueness

The presence of the nitro group, pyridinyl group, and trimethoxyphenyl group in 3-NITRO-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE makes it unique in terms of its chemical reactivity and potential biological activity. These functional groups can significantly influence its interaction with biological targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C22H21N3O6

Molecular Weight

423.4 g/mol

IUPAC Name

3-nitro-N-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide

InChI

InChI=1S/C22H21N3O6/c1-29-18-11-15(12-19(30-2)21(18)31-3)14-24(20-9-4-5-10-23-20)22(26)16-7-6-8-17(13-16)25(27)28/h4-13H,14H2,1-3H3

InChI Key

QOKXICUYEVJYPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN(C2=CC=CC=N2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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